2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O4S/c1-17-12-5-4-10(15)7-13(12)18(23(17,20)21)9-14(19)16-8-11-3-2-6-22-11/h4-5,7,11H,2-3,6,8-9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYQYAFBWJUNHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzothiadiazole Framework
The benzothiadiazole scaffold is synthesized from o-phenylenediamine via cyclization with thionyl chloride (SOCl₂) in dichloromethane (DCM) or toluene at 0–25°C for 2–5 hours, yielding 2,1,3-benzothiadiazole (75–95% yield).
Fluorination at the C6 Position
Electrophilic fluorination is achieved using Selectfluor or N-fluorobenzenesulfonimide (NFSI) in acetonitrile or DMF at 25–80°C for 4–24 hours. The reaction is sensitive to steric effects, requiring excess fluorinating agent (1.5–2.0 equiv) to achieve 60–85% yields.
N-Methylation at the N3 Position
Methylation is performed using methyl iodide (CH₃I) under basic conditions (NaH/K₂CO₃) in THF/DMF at 0–80°C for 4–24 hours. This step proceeds with 70–90% efficiency.
Oxidation to the 2,2-Dioxide
The sulfide group is oxidized to a sulfone using meta-chloroperbenzoic acid (m-CPBA) or H₂O₂ with a catalytic amount of tungsten oxide (WO₃) in DCM or trifluoroacetic acid (TFA) at 0–25°C for 2–12 hours (65–85% yield).
Synthesis of N-((Tetrahydrofuran-2-yl)Methyl)Acetamide
Preparation of Tetrahydrofuran-2-ylmethylamine
Tetrahydrofurfuryl alcohol is oxidized to tetrahydrofuran-2-carbaldehyde using pyridinium chlorochromate (PCC) in DCM/DMSO (80–95% yield). Reductive amination with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol/THF yields the primary amine (70–85% yield).
Acetylation of the Amine
The amine is acetylated with acetyl chloride (AcCl) or acetic anhydride (Ac₂O) in DCM/THF at 0–25°C for 2–8 hours. Purification via column chromatography (ethyl acetate/hexane) affords the acetamide derivative in 75–90% yield.
Coupling Strategies
N-Alkylation of the Benzothiadiazole Core
The benzothiadiazole nitrogen is alkylated with bromoacetic acid using K₂CO₃ or NaH in DMF/THF at 0–80°C for 6–24 hours. This step achieves 55–75% yield and requires careful control of stoichiometry to avoid over-alkylation.
Amide Bond Formation
The carboxylic acid intermediate is coupled to the tetrahydrofuranmethylamine using EDC/HOBt or DCC/DMAP in DCM/DMF. Yields range from 65–85% depending on the activating agent.
Complete Synthetic Routes
Linear Pathway
- Synthesize benzothiadiazole core via cyclization, fluorination, methylation, and oxidation.
- Prepare tetrahydrofuranmethyl acetamide via oxidation, reductive amination, and acetylation.
- Couple components via N-alkylation and amide bond formation.
Overall Yield : 40–55%.
Convergent Pathway
- Parallel synthesis of:
- Direct coupling using EDC/HOBt/DIPEA in DMF/DCM.
Overall Yield : 50–65%.
Reaction Optimization Data
Table 1: Key Reaction Conditions for Benzothiadiazole Core Synthesis
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Core Formation | o-Phenylenediamine, SOCl₂ | DCM/Toluene | 0–25 | 2–5 | 75–95 |
| Fluorination (C6) | Selectfluor/NFSI | Acetonitrile/DMF | 25–80 | 4–24 | 60–85 |
| N-Methylation | CH₃I, NaH/K₂CO₃ | THF/DMF | 0–80 | 4–24 | 70–90 |
| Oxidation to Dioxide | m-CPBA/H₂O₂ + WO₃ | DCM/TFA | 0–25 | 2–12 | 65–85 |
Table 2: Synthesis of Tetrahydrofuranmethyl Acetamide
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Oxidation | PCC | DCM/DMSO | 0–25 | 2–6 | 80–95 |
| Reductive Amination | NH₄OAc, NaBH₃CN | Methanol/THF | 0–25 | 8–24 | 70–85 |
| Acetylation | AcCl/Ac₂O, Base | DCM/THF | 0–25 | 2–8 | 75–90 |
Comparative Analysis of Methods
Yield and Scalability
- Linear Pathway : Lower overall yield (40–55%) due to cumulative losses in multi-step synthesis.
- Convergent Pathway : Higher yield (50–65%) but requires precise stoichiometric control during coupling.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction:
The thiadiazole ring can undergo both oxidation and reduction, altering the compound's electronic properties and reactivity.
Substitution:
The presence of the fluorine atom in the aromatic ring makes the compound highly reactive towards nucleophilic substitution reactions.
Hydrolysis:
The acetamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Acid/Base Catalysts: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation and reduction reactions typically yield derivatives with altered electronic properties.
Substitution reactions can produce a variety of functionalized thiadiazole compounds.
Hydrolysis results in the formation of corresponding carboxylic acids and amines.
Scientific Research Applications
2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide has extensive applications in scientific research:
Chemistry
Catalysis: As a ligand in metal-catalyzed reactions.
Material Science: Component in the synthesis of novel materials with unique properties.
Biology
Biochemical Probes: For investigating enzymatic activities.
Molecular Imaging: Fluorine tag enables tracking in biological systems.
Medicine
Pharmaceuticals: Potential therapeutic agent for treating various diseases due to its unique structure.
Drug Delivery: Functional moiety for targeted delivery systems.
Industry
Agricultural Chemicals: Potential application as a pesticide or herbicide.
Polymers: As a monomer in polymerization reactions for creating specialty plastics.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: Interacts with specific enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: Participates in signaling pathways, affecting cellular functions and biochemical processes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations :
- Core Heterocycles : The benzo[c]thiadiazole 1,1-dioxide core in the target compound offers greater electronic stability than benzothiazoles or benzimidazoles due to the sulfone group .
- Substituent Effects :
- Fluorine vs. Nitro : Fluorine’s smaller size and electronegativity may reduce steric hindrance and modulate kinase selectivity compared to nitro groups .
- Tetrahydrofuran vs. Aromatic Groups : The tetrahydrofuran-methyl side chain likely enhances solubility and metabolic stability relative to phenyl or trifluoromethylphenyl groups .
Biological Activity
The compound 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of thiadiazole derivatives, which are known for their diverse biological activities. The presence of a fluorine atom and a tetrahydrofuran moiety in its structure may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Thiadiazole derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For example:
- A study reported that related compounds demonstrated IC50 values ranging from 0.7 to 1.0 μM against prostate cancer cells .
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| Thiadiazole Derivative A | 0.7 - 1.0 | Prostate Cancer |
| Thiadiazole Derivative B | 1.8 - 2.6 | Melanoma |
Antimicrobial Activity
Research has shown that some thiadiazole derivatives possess antimicrobial properties. In a comparative study:
- Compounds were tested against various gram-positive and gram-negative bacteria, revealing effective inhibition at low concentrations .
| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| Thiadiazole Derivative C | 0.5 μg/mL | Staphylococcus aureus |
| Thiadiazole Derivative D | 1.0 μg/mL | Escherichia coli |
Case Studies
- Prostate Cancer Study : A derivative similar to the target compound was screened in the NCI-60 human tumor cell line anticancer drug screen. Results showed potent activity across multiple cancer types, with an IC50 as low as 0.124 μM against leukemia .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial effects of thiadiazole derivatives against clinical isolates of bacteria, demonstrating significant bactericidal activity and suggesting potential therapeutic applications in treating infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide, and how are intermediates characterized?
- Methodology : Synthesis typically involves cyclization reactions under controlled conditions. For example, intermediates such as N-(2,2,2-trichloro-1-((5-aryl-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides are generated via reflux in acetonitrile (1–3 minutes), followed by iodine-mediated cyclization in DMF. Key intermediates are characterized using 1H/13C NMR spectroscopy to confirm regiochemistry and purity . X-ray diffraction analysis is critical for resolving molecular parameters of intermediates (e.g., bond angles, torsion angles) .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?
- Methodology :
- NMR spectroscopy : Assign signals for fluorine (¹⁹F NMR) and protons adjacent to electron-withdrawing groups (e.g., sulfonyl, fluorophenyl) to confirm substitution patterns .
- X-ray crystallography : Resolve the 3D arrangement of the benzo[c][1,2,5]thiadiazole core and tetrahydrofuran-methylacetamide side chain. This technique is essential for identifying steric hindrance or conformational flexibility .
Q. What preliminary biological screening assays are recommended for evaluating this compound’s pharmacological potential?
- Methodology :
- Antimicrobial activity : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi, adjusting pH to assess activity dependence (e.g., saccharin-tetrazolyl derivatives show pH-sensitive antimicrobial effects) .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the cyclization step in the synthesis?
- Methodology :
- Catalyst screening : Test iodine, triethylamine, or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and byproduct formation .
- Temperature control : Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodology :
- Standardized assays : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability.
- Molecular docking : Compare binding poses of the compound with target proteins (e.g., COX-1/2, kinases) to explain potency differences. For example, analogs with bulkier substituents may exhibit steric clashes in certain binding pockets .
- Metabolic stability testing : Use hepatic microsome assays to assess if metabolic degradation contributes to inconsistent in vivo vs. in vitro results .
Q. How does the fluorine substituent at the 6-position influence the compound’s electronic properties and bioactivity?
- Methodology :
- Computational modeling : Perform DFT calculations to map electron density distribution and identify fluorine’s role in hydrogen bonding or dipole interactions .
- SAR studies : Synthesize analogs with substituents (e.g., Cl, Br, CH₃) at the 6-position and compare their logP, solubility, and target affinity .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodology :
- Purification optimization : Replace column chromatography with recrystallization or countercurrent chromatography for large batches.
- Byproduct management : Monitor sulfur byproducts (e.g., S₈) during cyclization using TLC or HPLC .
- Process safety : Assess exothermic risks in nitroarene reduction steps via calorimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
